4-hydroxy-N-isopropylbenzamide
Overview
Description
4-hydroxy-N-isopropylbenzamide is an organic compound with the molecular formula C10H13NO2. It is characterized by the presence of a hydroxyl group (-OH) attached to the benzene ring and an isopropyl group attached to the nitrogen atom of the amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-isopropylbenzamide typically involves the reaction of phenyl para hydroxy benzoate with isopropyl amine. The reaction is carried out by refluxing the mixture overnight, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions, such as temperature and solvent choice, is optimized for industrial production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-isopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and halides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-N-isopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-isopropylbenzamide involves its interaction with specific molecular targets and pathways. It is known to bind to estrogen response elements and activate reporter genes controlled by these elements. This activation induces the expression of specific genes, such as PERM1 in skeletal muscle. Additionally, it modulates transcriptional activation by steroid receptors and transcriptional repression by nuclear hormone receptors .
Comparison with Similar Compounds
Similar Compounds
4-hydroxybenzamide: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
N-isopropylbenzamide: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-hydroxy-N-methylbenzamide: Contains a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.
Uniqueness
4-hydroxy-N-isopropylbenzamide is unique due to the presence of both the hydroxyl and isopropyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets and pathways, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-hydroxy-N-propan-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)11-10(13)8-3-5-9(12)6-4-8/h3-7,12H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCVDDAVCVFQMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429301 | |
Record name | 4-hydroxy-N-isopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83191-67-7 | |
Record name | 4-hydroxy-N-isopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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